
N-(1,3-thiazol-5-ylmethyl)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-thiazol-5-ylmethyl)cyclooctanamine is a chemical compound characterized by the presence of a thiazole ring attached to a cyclooctanamine moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-5-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanamine with a thiazole derivative. One common method is the nucleophilic substitution reaction where cyclooctanamine reacts with a thiazole-containing electrophile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-5-ylmethyl)cyclooctanamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N-(1,3-thiazol-5-ylmethyl)cyclooctanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-5-ylmethyl)cyclooctanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-thiazol-5-ylmethyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of cyclooctane.
N-(1,3-thiazol-5-ylmethyl)cyclopentanamine: Contains a cyclopentane ring.
N-(1,3-thiazol-5-ylmethyl)cyclododecanamine: Features a cyclododecane ring.
Uniqueness
N-(1,3-thiazol-5-ylmethyl)cyclooctanamine is unique due to the presence of the cyclooctane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H20N2S |
|---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)cyclooctanamine |
InChI |
InChI=1S/C12H20N2S/c1-2-4-6-11(7-5-3-1)14-9-12-8-13-10-15-12/h8,10-11,14H,1-7,9H2 |
InChI Key |
VNTSKFKBYXIVST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13318183.png)

![1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13318197.png)
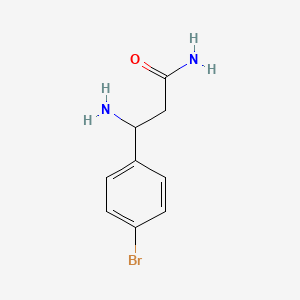
![3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
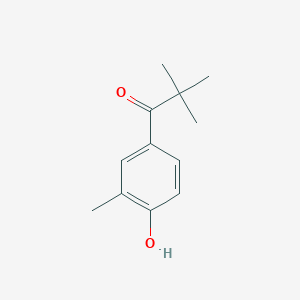
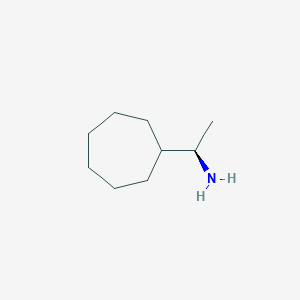
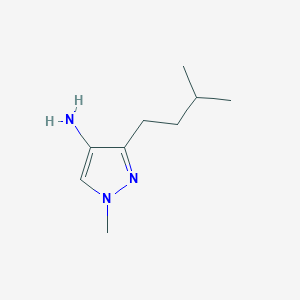
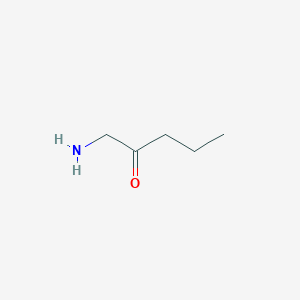
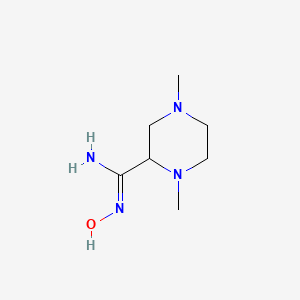
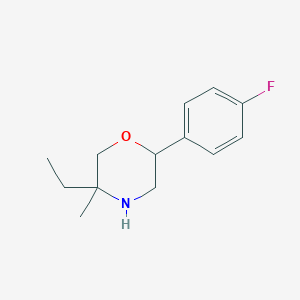
![1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol](/img/structure/B13318272.png)
![2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B13318275.png)
![4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13318279.png)
